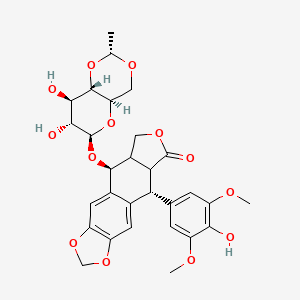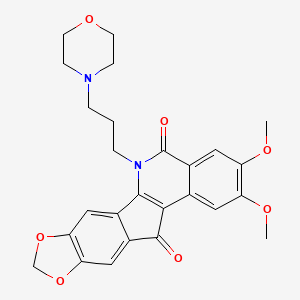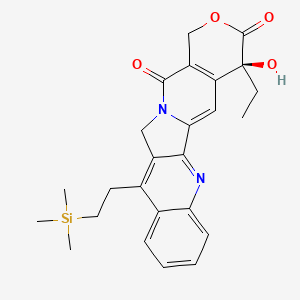
Zibotentan
Descripción general
Descripción
Zibotentan, también conocido por su código de desarrollo ZD4054, es un fármaco anticancerígeno experimental desarrollado por AstraZeneca. Es un antagonista selectivo del receptor de endotelina A, investigado principalmente por su potencial en el tratamiento de varios tipos de cáncer, incluido el cáncer de próstata . A pesar de su fracaso en los ensayos clínicos de fase III para el cáncer de próstata, this compound continúa explorándose para otras aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Química: Utilizado como compuesto modelo para estudiar los antagonistas del receptor de endotelina.
Biología: Investigado por sus efectos en las vías celulares y las interacciones del receptor.
Medicina: Explorado para el tratamiento de cánceres como el de próstata, mama, colorrectal, de pulmón de células no pequeñas y ovárico.
Mecanismo De Acción
Zibotentan ejerce sus efectos inhibiendo selectivamente el receptor de endotelina A, que participa en la vasoconstricción y la proliferación celular. Al bloquear este receptor, this compound puede reducir el crecimiento tumoral y la metástasis. Los objetivos moleculares incluyen el receptor de endotelina A en las células tumorales, lo que lleva a una disminución de la proliferación celular y un aumento de la apoptosis .
Análisis Bioquímico
Biochemical Properties
Zibotentan plays a significant role in biochemical reactions by selectively antagonizing the endothelin A receptor. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By inhibiting the endothelin A receptor, this compound can modulate these processes. The compound interacts with endothelin-1, a potent vasoconstrictor peptide, preventing it from binding to the endothelin A receptor. This interaction reduces vasoconstriction and cell proliferation, which are critical in the progression of certain cancers and chronic kidney disease .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound inhibits the proliferative and migratory effects induced by endothelin-1. This inhibition reduces tumor growth and metastasis. Additionally, this compound has been shown to decrease the expression of genes associated with cell proliferation and survival, further contributing to its anti-cancer effects. In chronic kidney disease, this compound reduces proteinuria and slows the progression of kidney damage by modulating the endothelin system .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the endothelin A receptor, preventing endothelin-1 from activating this receptor. This binding inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation. This compound’s selective antagonism of the endothelin A receptor also reduces the production of extracellular matrix proteins, which are involved in tissue fibrosis. This mechanism is particularly beneficial in conditions like chronic kidney disease and certain cancers, where fibrosis and excessive cell proliferation are prominent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is generally stable, with a half-life that allows for sustained activity in vivo. Long-term studies have shown that this compound maintains its efficacy in reducing proteinuria and slowing kidney damage over extended periods. Its stability and degradation can be influenced by factors such as renal and hepatic function, which may affect its pharmacokinetics and overall efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces proteinuria and slows the progression of kidney damage without significant adverse effects. At higher doses, the compound can cause fluid retention and other toxic effects, particularly in animals with compromised renal function. These findings highlight the importance of dose optimization to balance efficacy and safety in clinical settings .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 3A4 isozyme. The compound undergoes hepatic metabolism, with its metabolites being predominantly excreted renally. Approximately 58% of this compound is eliminated unchanged in the urine. The metabolic pathways of this compound involve both phase I and phase II reactions, including oxidation and conjugation processes. These pathways ensure the compound’s clearance from the body while maintaining its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues. This compound’s localization within tissues is also affected by its interaction with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, such as the endothelin A receptors in the kidneys and cancer cells .
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with the endothelin A receptor. The compound’s activity is influenced by its ability to bind to this receptor and inhibit its activation by endothelin-1. Additionally, this compound may undergo post-translational modifications that affect its targeting and function within specific cellular compartments. These modifications ensure that this compound exerts its therapeutic effects precisely where needed .
Métodos De Preparación
La síntesis de zibotentan implica múltiples pasos, comenzando con la preparación de intermediarios clave. La ruta sintética generalmente incluye la formación de los anillos de pirazina y piridina, seguida de la formación de sulfonamida. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar el rendimiento deseado del producto . Los métodos de producción industrial están optimizados para la escalabilidad, asegurando la calidad y la pureza consistentes del compuesto final .
Análisis De Reacciones Químicas
Zibotentan experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en la molécula, alterando potencialmente sus propiedades farmacocinéticas.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos, impactando la actividad del compuesto.
Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos, lo que lleva a la formación de diferentes derivados.
Productos Principales: Los productos principales formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados, que se pueden utilizar para estudios farmacológicos adicionales.
Comparación Con Compuestos Similares
Zibotentan es único entre los antagonistas del receptor de endotelina debido a su alta selectividad para el receptor de endotelina A. Compuestos similares incluyen:
Bosentan: Un antagonista dual del receptor de endotelina utilizado para el tratamiento de la hipertensión arterial pulmonar.
Ambrisentan: Otro antagonista selectivo del receptor de endotelina A utilizado para la hipertensión arterial pulmonar.
Macitentan: Un antagonista dual del receptor de endotelina con aplicaciones en hipertensión arterial pulmonar.
La singularidad de this compound radica en su objetivo específico del receptor de endotelina A, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer.
Propiedades
IUPAC Name |
N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHHZXWJVIEFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870171 | |
| Record name | Zibotentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186497-07-4 | |
| Record name | Zibotentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186497-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zibotentan [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186497074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zibotentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zibotentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-methoxy-5-methyl-2-pyrazinyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-3-pyridinesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIBOTENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8054MM4902 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)










